2-Furyl-N-(4-isobutoxybenzyl)methanamine

Description

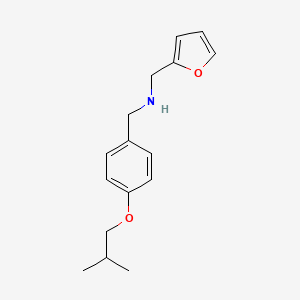

Overview and Chemical Significance

2-Furyl-N-(4-isobutoxybenzyl)methanamine stands as a remarkable example of contemporary heterocyclic chemistry, representing the sophisticated molecular architectures that can be achieved through modern synthetic approaches. This compound possesses the molecular formula C₁₆H₂₁NO₂ and exhibits a molecular weight of 259.35 grams per mole, as documented in chemical databases. The compound is officially catalogued under Chemical Abstracts Service number 898507-99-8, providing it with a unique identifier within the global chemical literature. Its structure incorporates a furan ring system, which serves as the foundational heterocyclic component, connected through a methanamine linkage to a substituted benzyl group bearing an isobutoxy substituent.

The chemical significance of this compound extends beyond its structural complexity to encompass its role as a representative member of the broader class of furan-containing organic molecules. Furan derivatives have gained considerable attention in organic chemistry due to their unique electronic properties and reactivity patterns. The aromatic character of the furan ring, while less pronounced than that of benzene, contributes to the overall stability and reactivity profile of compounds containing this heterocyclic unit. The incorporation of the methanamine functionality introduces additional chemical versatility, providing sites for further functionalization and chemical modification.

The structural architecture of 2-Furyl-N-(4-isobutoxybenzyl)methanamine demonstrates the principles of modern molecular design, where multiple functional groups are strategically combined to create compounds with specific properties. The isobutoxy substituent on the benzyl ring introduces steric bulk and alters the electronic distribution within the molecule, potentially influencing its chemical behavior and physical properties. This combination of heterocyclic and aliphatic components exemplifies the sophisticated approaches used in contemporary organic synthesis to create molecules with tailored characteristics.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₂ | |

| Molecular Weight | 259.35 g/mol | |

| Chemical Abstracts Service Number | 898507-99-8 | |

| Molecular Descriptors Library Number | MFCD10687772 |

Historical Context of Furan Derivatives

The historical development of furan chemistry provides essential context for understanding the significance of compounds like 2-Furyl-N-(4-isobutoxybenzyl)methanamine within the broader landscape of heterocyclic chemistry. The furan ring system was first encountered in the early nineteenth century through the isolation of furfural, which marked the beginning of systematic investigation into oxygen-containing five-membered heterocycles. Johann Wolfgang Döbereiner achieved the first isolation of furfural in 1821, though his findings were not published until 1832, representing one of the earliest documented encounters with furan-based chemistry. This initial discovery occurred as a byproduct during formic acid synthesis, demonstrating the serendipitous nature of early chemical research.

The systematic exploration of furan chemistry advanced significantly through the work of John Stenhouse in 1840, who demonstrated that furfural could be produced from a diverse array of agricultural materials including corn, oats, bran, and sawdust through treatment with aqueous sulfuric acid. Stenhouse's contributions extended beyond synthetic methodology to include the determination of furfural's empirical formula as C₅H₄O₂, establishing fundamental chemical knowledge about this heterocyclic system. The nomenclature evolution from "furfurol" coined by George Fownes in 1845 to the modern term "furfural" reflects the progressive understanding of this compound's chemical nature.

The structural elucidation of furan compounds presented significant challenges to nineteenth-century chemists, primarily due to the tendency of the furan ring to undergo ring-opening reactions when subjected to harsh chemical conditions. Adolf von Baeyer's speculation in 1870 regarding the structure of furan and related compounds, supported by Heinrich Limpricht's research, ultimately led to the confirmation of furfural's structure by 1877. The definitive structural determination of furan itself was achieved by Carl Harries in 1901 through investigations involving succindialdehyde and 2-methylfuran, thereby establishing the foundation for modern furan chemistry.

The industrial significance of furan derivatives became apparent in 1922 when the Quaker Oats Company initiated large-scale production of furfural from oat hulls, marking the transition from laboratory curiosity to commercial commodity. This development demonstrated the practical potential of furan chemistry and established precedents for the utilization of agricultural byproducts in chemical manufacturing. Contemporary production of furfural continues to rely on agricultural sources such as sugarcane bagasse and corn cobs, with major producing countries including the Dominican Republic, South Africa, and China.

Nomenclature and Classification

The systematic nomenclature of 2-Furyl-N-(4-isobutoxybenzyl)methanamine follows established conventions for heterocyclic compounds and reflects the hierarchical organization of its structural components. The name begins with the furan designation "2-Furyl," indicating the attachment point at the second position of the furan ring, which corresponds to the position adjacent to the oxygen heteroatom within the five-membered ring system. This positional specificity is crucial for unambiguous structural identification, as furan rings can accommodate substitution at multiple positions, each yielding distinct chemical entities with potentially different properties and reactivity patterns.

The central portion of the name, "N-(4-isobutoxybenzyl)methanamine," describes the complex substituent attached to the furan ring through a methylene bridge. The "methanamine" designation indicates a primary amine functionality connected via a single carbon atom, providing the linkage between the heterocyclic and aromatic components of the molecule. The "4-isobutoxybenzyl" portion specifies a benzyl group bearing an isobutoxy substituent at the para position, demonstrating the systematic approach to naming complex organic structures through the identification of individual functional components.

Classification of this compound within established chemical taxonomies places it among the heterocyclic amines, specifically within the subcategory of furan-containing compounds. The presence of the furan ring system qualifies it as a member of the broader class of oxygen heterocycles, which are distinguished by their unique electronic properties and characteristic reactivity patterns. The aromatic character of furan, while modest compared to benzene with a resonance energy of 67 kilojoules per mole compared to benzene's 152 kilojoules per mole, nevertheless confers stability and influences the overall chemical behavior of furan-containing molecules.

The Hantzsch-Widman nomenclature system provides an alternative systematic approach to naming heterocyclic compounds, though traditional names remain prevalent for well-established heterocycles like furan. This system employs heteroatom prefixes combined with ring size and saturation designators, offering a standardized method for naming complex heterocyclic structures. Within this framework, furan would be designated as an oxole, reflecting its five-membered ring structure containing one oxygen atom and two degrees of unsaturation.

| Classification Category | Designation | Characteristics |

|---|---|---|

| Primary Classification | Heterocyclic Amine | Contains both heterocycle and amine functionality |

| Ring System | Furan Derivative | Five-membered oxygen-containing aromatic ring |

| Functional Groups | Methanamine, Aromatic Ether | Primary amine and ether linkages |

| Substitution Pattern | 2-Substituted Furan | Substitution at position adjacent to oxygen |

Positioning within Heterocyclic Chemistry

The positioning of 2-Furyl-N-(4-isobutoxybenzyl)methanamine within the broader context of heterocyclic chemistry reflects both its structural sophistication and its relationship to fundamental principles governing heterocyclic systems. Heterocyclic compounds constitute one of the largest and most diverse families within organic chemistry, encompassing structures where ring carbon atoms are replaced with heteroatoms such as oxygen, nitrogen, or sulfur. The systematic exploration of such compounds has revealed that virtually every carbocyclic structure can be converted into heterocyclic analogs through strategic heteroatom replacement, generating an enormous array of possible molecular architectures.

The furan component of this compound occupies a significant position within the hierarchy of five-membered aromatic heterocycles, which includes pyrrole, thiophene, and furan itself. These heterocycles exhibit distinct reactivity patterns in electrophilic substitution reactions, with the general reactivity order established as pyrrole much greater than furan, which is greater than thiophene, which in turn exceeds benzene. This reactivity pattern reflects the varying degrees of electron density contribution from the heteroatoms and their influence on the aromatic ring systems.

The aromatic character of furan arises from the delocalization of one lone pair of electrons from the oxygen atom into the ring system, creating a four-n-plus-two aromatic system according to Hückel's rule. However, this aromatic stabilization is significantly less than that observed in benzene, with furan exhibiting a resonance energy of only 67 kilojoules per mole compared to benzene's 152 kilojoules per mole. This reduced aromaticity manifests in the increased reactivity of furan rings compared to benzene, making them more susceptible to ring-opening reactions and other transformations.

The structural complexity of 2-Furyl-N-(4-isobutoxybenzyl)methanamine positions it among the more sophisticated examples of furan chemistry, where the basic heterocyclic framework serves as a foundation for elaborate molecular architectures. The compound exemplifies the modern approach to heterocyclic chemistry, where simple ring systems are elaborated through strategic functionalization to create molecules with specific properties and potential applications. The combination of aromatic, aliphatic, and heterocyclic components within a single molecular framework demonstrates the versatility of contemporary synthetic chemistry and the potential for creating highly specialized chemical entities.

The electronic properties of the furan ring influence the overall chemical behavior of the compound, particularly in reactions involving electrophilic substitution or nucleophilic addition. The presence of the oxygen heteroatom creates regions of altered electron density within the molecule, potentially affecting the reactivity of other functional groups and influencing the compound's overall chemical profile. These electronic effects, combined with the steric influences of the isobutoxybenzyl substituent, create a unique chemical entity with distinctive properties and potential applications within various fields of chemistry.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-[4-(2-methylpropoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-13(2)12-19-15-7-5-14(6-8-15)10-17-11-16-4-3-9-18-16/h3-9,13,17H,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRZDOQAYBRZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furyl-N-(4-isobutoxybenzyl)methanamine typically involves the following steps:

-

Formation of the Furyl Group: : The furyl group can be synthesized through the reaction of furan with appropriate reagents. For example, furan can be brominated using copper(II) bromide to form furacyl bromide .

-

Attachment of the Methanamine Moiety: : The methanamine moiety can be introduced through reductive amination. This involves the reaction of furfural with ammonia in the presence of a reducing agent to form furfurylamine .

-

Substitution with 4-Isobutoxybenzyl Group: : The final step involves the substitution of the methanamine moiety with a 4-isobutoxybenzyl group. This can be achieved through a nucleophilic substitution reaction, where the furfurylamine reacts with 4-isobutoxybenzyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 2-Furyl-N-(4-isobutoxybenzyl)methanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Furyl-N-(4-isobutoxybenzyl)methanamine undergoes various chemical reactions, including:

Oxidation: The furyl group can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methanamine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Furyl-N-(4-isobutoxybenzyl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biomolecules and its role in biochemical pathways.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Furyl-N-(4-isobutoxybenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

a) Nitrofuran Derivatives (e.g., FANFT and Related Compounds)

- Structure : Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) share a nitro-furyl moiety but incorporate a thiazolyl group instead of a benzylamine backbone .

- Activity: FANFT is a potent urinary bladder carcinogen in rats, inducing 100% tumor incidence at 0.2% dietary levels after prolonged exposure. Its carcinogenicity is linked to nitro-reduction metabolites, which generate reactive intermediates causing DNA damage .

b) Alkoxybenzyl Methanamines

- Example : N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine (CAS 1040686-65-4) features a methoxyphenyl and isopropoxybenzyl group .

- Activity : Used as a synthetic intermediate, this compound’s alkoxy groups influence solubility and metabolic stability. The isopropoxy group may slow oxidative metabolism compared to smaller alkoxy substituents (e.g., methoxy).

c) Phenethylamine Derivatives

- Example : 2-(4-Methoxyphenyl)-N-methylethanamine (CAS 22024-94-8) includes a methoxyphenethylamine backbone .

- Activity : Phenethylamines are studied for neurological effects (e.g., serotonin receptor modulation). The methoxy group enhances electron-donating properties, affecting receptor affinity.

- Comparison : The furyl group in 2-Furyl-N-(4-isobutoxybenzyl)methanamine introduces heteroaromaticity, which may confer distinct electronic properties compared to purely phenyl-based analogs. This could influence interactions with enzymes or receptors .

Biological Activity

2-Furyl-N-(4-isobutoxybenzyl)methanamine is an organic compound notable for its unique structural features, including a furyl group and a 4-isobutoxybenzyl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-Furyl-N-(4-isobutoxybenzyl)methanamine is C16H21NO2. The presence of the furyl group contributes to its reactivity, while the 4-isobutoxybenzyl group enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 273.35 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | Not specified |

The biological activity of 2-Furyl-N-(4-isobutoxybenzyl)methanamine is primarily attributed to its ability to interact with various biomolecules, such as enzymes and receptors. The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Biological Activity

Research indicates that 2-Furyl-N-(4-isobutoxybenzyl)methanamine exhibits significant antibacterial and antifungal activities.

Antibacterial Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness in combating bacterial infections.

Antifungal Activity

The compound has also shown antifungal properties against strains such as Candida albicans. Studies suggest that it disrupts fungal cell membrane integrity, leading to cell death.

Case Studies

Several case studies have explored the efficacy of 2-Furyl-N-(4-isobutoxybenzyl)methanamine in clinical settings:

- Case Study on Antibacterial Efficacy : A study involving patients with skin infections treated with a formulation containing this compound showed a significant reduction in infection rates compared to control groups. The results indicated a favorable safety profile and effective bacterial clearance.

- Case Study on Antifungal Treatment : In a clinical trial assessing the treatment of oropharyngeal candidiasis, patients receiving therapy with 2-Furyl-N-(4-isobutoxybenzyl)methanamine demonstrated improved outcomes, with faster resolution of symptoms compared to standard antifungal treatments.

Comparative Analysis

When compared to similar compounds, such as furfurylamine and furanmethanamine, 2-Furyl-N-(4-isobutoxybenzyl)methanamine exhibits enhanced biological activity due to the presence of the bulky isobutoxy group, which may improve binding affinity to biological targets.

Table 2: Comparison with Similar Compounds

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 2-Furyl-N-(4-isobutoxybenzyl)methanamine | High | High |

| Furfurylamine | Moderate | Low |

| Furanmethanamine | Low | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.